
methyl 4-oxo-4H-chromene-2-carboxylate
Overview
Description
Methyl 4-oxo-4H-chromene-2-carboxylate is a chromene derivative featuring a 4-oxo group and a methyl ester substituent at position 2. Chromenes, or benzopyrans, are heterocyclic compounds with a fused benzene and pyran ring system. The 4-oxo group confers keto-enol tautomerism, while the ester moiety at position 2 enhances reactivity and modulates physicochemical properties. This compound serves as a precursor for synthesizing bioactive molecules, given chromenes' established roles in medicinal chemistry (e.g., anti-inflammatory, antimicrobial, and anticancer activities) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-4H-chromene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methanol with 4-oxo-4H-1-benzopyran-2-carboxylic acid . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Synthesis of Organic Molecules
Methyl 4-oxo-4H-chromene-2-carboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it valuable for creating more complex organic compounds .
Research has shown that derivatives of this compound exhibit potential biological activities:
- Anticancer Properties : Studies indicate that certain derivatives can significantly reduce cell viability in cancer cell lines such as HeLa and HCT116, suggesting their potential as anticancer agents .
- Antimicrobial Activity : Some derivatives have been investigated for their antimicrobial effects, showing promise in inhibiting bacterial growth and biofilm formation .
Drug Development
The compound's bioactive properties have led to its exploration in drug development. Its ability to interact with various molecular targets makes it a candidate for therapeutic applications, particularly in treating cancer and other diseases .
Industrial Applications
This compound is also utilized in industrial settings:
- Dyes and Pigments : The compound is used in the production of dyes due to its chromophoric properties.
- Chemical Intermediates : It acts as an intermediate in the synthesis of other chemical products, facilitating efficient manufacturing processes .
Case Study 1: Anticancer Activity
In a study published in the journal PMC, researchers synthesized several chromone derivatives from this compound and tested their efficacy against cancer cell lines. The results indicated that specific compounds reduced cell viability by over 50% at concentrations of 10 µM, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antibacterial properties of this compound derivatives. The findings revealed that certain compounds effectively inhibited biofilm formation in pathogenic bacteria, suggesting their application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Oxo-4H-chromene-2-carboxylate Derivatives
Ethyl esters, such as ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate , differ in their alkyl ester groups and aryl substituents at position 5. Key comparisons include:
- Synthesis Yields : Ethyl derivatives exhibit moderate yields (50.7–55.9%) compared to methyl analogues, which may reflect steric or electronic effects of the ethyl group .
- Melting Points : Ethyl derivatives have higher melting points (411–455 K) than methyl esters, likely due to increased van der Waals interactions from the longer alkyl chain .
- Crystal Packing : Ethyl derivatives adopt a trans conformation in the solid state, with dihedral angles between 9–21°, influenced by packing forces. Poor crystal quality in some analogues (e.g., 6-phenyl derivatives) complicates precise structural determination .
Table 1: Ethyl vs. Methyl 4-Oxo-4H-chromene-2-carboxylate Derivatives
Positional Isomers: 3-Carboxylate vs. 2-Carboxylate Derivatives
Substitution at position 3 (e.g., 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate ) alters biological activity and molecular geometry:
- Dihedral Angles : The coumarin ring and phenyl substituent in 3-carboxylate derivatives form dihedral angles of 48.04°, contrasting with ethyl 2-carboxylate analogues. This impacts π-π stacking and intermolecular interactions .
- Biological Activity : 3-Carboxylates exhibit broader pharmacological profiles (analgesic, antiviral) compared to 2-carboxylates, highlighting the importance of substitution position .
Substituent Effects on Chromene Core
- Formyl/Methoxy Groups : Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate demonstrates how electron-withdrawing groups (formyl) and electron-donating groups (methoxy) modulate electronic properties and reactivity .
Table 2: Impact of Substituents on Key Properties
Biological Activity
Methyl 4-oxo-4H-chromene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound belongs to the chromene class of compounds, characterized by a chromone structure. Its molecular formula is , and it features a carbonyl group at the 4-position and a carboxylate group at the 2-position. This structural arrangement contributes to its biological reactivity and interaction with various biological targets.
Biological Activities
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The compound's minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.
Anticancer Activity
this compound has shown promising anticancer activity in various cell lines. Studies utilizing the MTT assay have demonstrated its ability to inhibit cell growth in human cancer cell lines.
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
HCT-116 (colon carcinoma) | 1.08 | |
HepG2 (liver carcinoma) | 1.48 | |
MCF-7 (breast carcinoma) | 1.20 |
The mechanism of action for its anticancer effects may involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, through interactions with tubulin and caspase activation pathways .
Enzyme Inhibition
Monoamine Oxidase Inhibition
this compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor. Inhibiting MAO can be beneficial in treating neurodegenerative diseases such as Parkinson's disease.
The compound's selectivity for MAO-B over MAO-A suggests a targeted therapeutic application, potentially reducing side effects associated with non-selective MAO inhibitors .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound can bind to active sites on enzymes, modulating their activity.
- Cellular Pathways : It influences pathways related to inflammation and cancer cell proliferation by inhibiting specific enzymes involved in these processes .
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited stronger antimicrobial activity against Gram-negative bacteria compared to Gram-positive strains, indicating its potential as a broad-spectrum antimicrobial agent .
- Cytotoxicity Assessment : In vitro cytotoxicity tests against various cancer cell lines revealed that this compound significantly inhibited cell proliferation, suggesting its potential as an anticancer drug candidate .
- Structure–Activity Relationship (SAR) : Research into SAR highlighted that modifications on the chromone ring could enhance biological activity, emphasizing the importance of specific substituents in optimizing therapeutic effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 4-oxo-4H-chromene-2-carboxylate, and how are reaction conditions tailored to improve yield?
- Methodological Answer : this compound is typically synthesized via cyclocondensation or esterification reactions. For example, analogous chromene derivatives are prepared using phosphoryl oxychloride as a cyclizing agent under reflux conditions . Optimization involves adjusting stoichiometry, temperature (e.g., 130°C for ammonium acetate-mediated amination ), and solvent polarity. Purification via silica gel column chromatography with gradients of n-hexane/ethyl acetate (e.g., 8:2) is standard . Monitoring reaction progress using TLC or HPLC ensures intermediate stability.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups and substitution patterns. For example, ester carbonyls resonate at ~165–170 ppm, while chromene ring protons appear as distinct aromatic multiplets .
- X-ray Crystallography : Single-crystal diffraction resolves molecular geometry and supramolecular interactions. Programs like SHELXL refine structures, with key metrics including RMSD (e.g., 0.012 Å for coumarin ring planarity ) and dihedral angles (e.g., 48° between chromene and phenyl rings ).
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and chromene C-O-C vibrations .
Advanced Research Questions
Q. How do computational methods predict the reactivity of this compound in nucleophilic addition or electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. For chromene derivatives, the 4-oxo group and α,β-unsaturated ester are electrophilic hotspots . Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS. Molecular docking studies (e.g., AutoDock Vina) further predict interactions with biological targets, such as enzyme active sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methoxy, amino groups) clarifies pharmacophore contributions. For example, ethyl 2-amino-4H-chromene-3-carboxylates show enhanced anticancer activity via apoptosis induction .
- Dose-Response Analysis : IC values from MTT assays differentiate true activity from cytotoxicity artifacts .
- Crystallographic Validation : Resolving crystal structures of protein-ligand complexes (e.g., using PDB entries) confirms binding modes and explains discrepancies in inhibition assays .
Q. How are supramolecular interactions leveraged to enhance the stability or solubility of this compound in drug formulation?
- Methodological Answer : Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) improves solubility. Crystal packing analysis reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds forming zig-zag chains ). For example, 4-methoxyphenyl substituents increase lipophilicity, while carboxylate salts enhance aqueous dispersibility .
Q. What experimental approaches validate the fluorescence properties of this compound for optical applications?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission maxima (e.g., λ ~450 nm for coumarin derivatives ). Quantum yields are calculated using integrating spheres.
- Solvatochromism Studies : Solvent polarity effects on Stokes shifts confirm π→π* transitions .
- TD-DFT Simulations : Predict excited-state behavior and optimize fluorophore design .
Properties
IUPAC Name |
methyl 4-oxochromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-11(13)10-6-8(12)7-4-2-3-5-9(7)15-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVKMIHNAHIVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171521 | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18398-73-7 | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18398-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018398737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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